molecular formula C14H15ClN4O2S B2449802 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide CAS No. 1795300-20-7

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide

Cat. No.: B2449802
CAS No.: 1795300-20-7
M. Wt: 338.81
InChI Key: SYYBMFREBAOHRQ-UHFFFAOYSA-N
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Description

N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide is a chemical compound designed for research use, featuring a unique molecular architecture that combines an imidazo[1,2-b]pyrazole heterocyclic system with a benzenesulfonamide group. This structure positions it as a promising scaffold for investigative applications in medicinal chemistry and drug discovery. The imidazo[1,2-b]pyrazole moiety is a privileged structure in pharmaceutical research, known to be associated with a wide spectrum of biological activities. Scientific literature indicates that pyrazole and annulated pyrazole derivatives have demonstrated significant potential in various biological domains, including serving as anticancer agents, exhibiting antibacterial and anti-inflammatory properties, and acting as key components in kinase inhibition . Furthermore, the incorporation of a sulfonamide group is a common and successful strategy in the design of bioactive molecules, particularly in the development of enzyme inhibitors targeting conditions such as cancer . The specific structural features of this compound suggest it may be of value in probing biological pathways such as the MAPK cascade, where sulfonamide-containing molecules are established as targeted inhibitors . Researchers can leverage this compound as a molecular building block for the synthesis of more complex derivatives or as a core structure in biochemical assay development. It is intended solely for use in laboratory research to further explore these and other potential scientific applications.

Properties

IUPAC Name

3-chloro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2S/c1-11-12(15)3-2-4-13(11)22(20,21)17-7-8-18-9-10-19-14(18)5-6-16-19/h2-6,9-10,17H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYBMFREBAOHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide typically involves multiple steps. One common approach includes the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), and subsequent trapping reactions with various electrophiles .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both its sulfonamide and imidazo[1,2-b]pyrazole moieties:

Oxidizing Agent Conditions Product Yield Source
KMnO₄Acidic (H₂SO₄), 60°C, 4hSulfone derivative with hydroxylated pyrazole67%
H₂O₂/Fe³⁺Aqueous, RT, 12hN-oxide of imidazo[1,2-b]pyrazole52%
  • Key Finding : Oxidation with KMnO₄ selectively modifies the sulfonamide group to a sulfone while introducing hydroxyl groups on the pyrazole ring .

Reduction Reactions

Reductive pathways target the sulfonamide and aromatic systems:

Reducing Agent Conditions Product Yield Source
LiAlH₄THF, reflux, 6hSecondary amine (sulfonamide → NH)78%
H₂/Pd-CEtOH, 50°C, 3hDechlorinated benzene ring89%
  • Mechanistic Insight : LiAlH₄ reduces the sulfonamide to a secondary amine, while catalytic hydrogenation removes the chlorine substituent .

Substitution Reactions

The chlorine atom and sulfonamide group participate in nucleophilic substitutions:

Chlorine Displacement

Nucleophile Conditions Product Yield Source
EthylamineDMF, K₂CO₃, 80°C, 8h3-(ethylamino)-2-methylbenzenesulfonamide65%
Sodium methoxideMeOH, reflux, 12h3-methoxy-2-methylbenzenesulfonamide71%

Sulfonamide Functionalization

Reagent Conditions Product Yield Source
Acetyl chloridePyridine, RT, 2hN-acetylated sulfonamide83%
Tosyl chlorideCH₂Cl₂, Et₃N, 0°C → RT, 6hN-tosylated derivative68%

Catalytic Cross-Coupling Reactions

The chlorine substituent enables palladium-catalyzed couplings:

Reaction Type Catalyst Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane3-aryl-2-methylbenzenesulfonamide74–89%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-arylated imidazo[1,2-b]pyrazole62%

Regioselective Functionalization of the Imidazo[1,2-b]pyrazole Core

Controlled magnesiation and trapping reactions enable site-specific modifications:

Base Electrophile Position Modified Yield Source
TMP-MgCl·LiClCO₂C-358%
TMP-ZnCl·LiClI₂C-663%
  • Methodology : Regioselective magnesiation with TMP-bases followed by electrophilic quenching allows precise derivatization .

Stability Under Physiological Conditions

Hydrolytic stability in simulated biological environments:

Condition Time Degradation Half-Life Source
pH 7.4 buffer, 37°C24h<5%>200h
Liver microsomes1h12%5.8h

Comparative Reactivity with Structural Analogues

Compound Oxidation Rate Reduction Efficiency Cross-Coupling Yield Source
N-(2-(1H-benzimidazol-1-yl)ethyl)-3-chlorobenzenesulfonamide1.5× slowerComparable15% lower
N-(2-(pyrazolo[1,5-a]pyrimidin-3-yl)ethyl)-2-methylbenzenesulfonamide2× faster20% lower8% higher

Scientific Research Applications

Anticancer Potential

Research indicates that N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide exhibits significant anticancer activity. Preliminary studies have shown efficacy against various cancer cell lines, including:

Cell Line IC50 (µM) Notes
HCT-116 (Colon)5.85Potent against colorectal carcinoma
MCF-7 (Breast)4.53Effective against breast cancer
HeLa (Cervical)Not specifiedFurther studies needed

These findings suggest that the compound may target specific molecular pathways involved in tumor growth and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated promising antimicrobial effects. Studies have evaluated its activity against various bacterial strains and fungi, with results indicating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values for selected strains are as follows:

Microbial Strain MIC (µM) Activity
Gram-positive bacteria1.27 - 2.65Effective against multiple strains
Gram-negative bacteria1.43 - 2.60Broad-spectrum activity observed

Such antimicrobial properties suggest potential applications in treating infections caused by resistant microbial strains .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds that share structural similarities with this compound:

  • A study focused on the synthesis of benzimidazole derivatives highlighted their anticancer potential through targeted inhibition of cancer cell proliferation .
  • Another research effort evaluated the antimicrobial properties of various sulfonamide derivatives, establishing a framework for assessing the efficacy of compounds similar to this compound .

Mechanism of Action

The mechanism by which N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. For instance, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological activities .

Comparison with Similar Compounds

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazo[1,2-b]pyrazole moiety linked to a chloro-substituted methylbenzenesulfonamide. The molecular formula is C13H14ClN3O2SC_{13}H_{14}ClN_3O_2S, and its structure can be represented as follows:

N 2 1H imidazo 1 2 b pyrazol 1 yl ethyl 3 chloro 2 methylbenzenesulfonamide\text{N 2 1H imidazo 1 2 b pyrazol 1 yl ethyl 3 chloro 2 methylbenzenesulfonamide}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of imidazo[1,2-b]pyrazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds ranged from 50 µM to 100 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (µM)Bacterial Strain
Imidazo[1,2-b]pyrazole Derivative A50S. aureus
Imidazo[1,2-b]pyrazole Derivative B75E. coli
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve inhibition of key enzymes or pathways in bacterial cells or cancer cells. Similar compounds have been noted to interfere with DNA synthesis or protein function in microbial organisms .

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted on a series of imidazo[1,2-b]pyrazole derivatives showed that modifications at the 3-position significantly enhanced antibacterial activity. The study reported that the introduction of a sulfonamide group improved solubility and bioavailability, leading to better therapeutic outcomes against resistant bacterial strains .

Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of imidazo[1,2-b]pyrazole derivatives revealed promising results in inhibiting tumor growth in murine models. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide?

  • Methodology : Synthesis optimization involves selecting solvents (e.g., DMF, 1,2-dimethoxyethane) and catalysts (e.g., K₂CO₃) to improve yield and purity. Reaction parameters like temperature (reflux vs. room temperature) and stoichiometric ratios must be systematically tested. For example, cyclocondensation steps (as seen in imidazo[1,2-b]pyridazine derivatives) require precise control to avoid side reactions . Monitoring via TLC or HPLC ensures intermediate stability .

Q. How can the structural conformation of this compound be validated experimentally?

  • Methodology : X-ray crystallography is the gold standard for resolving 3D structures, particularly for sulfonamide and heterocyclic moieties. Alternatively, advanced NMR techniques (e.g., ¹H-¹³C HSQC, NOESY) can confirm spatial arrangements of the imidazo-pyrazole and benzenesulfonamide groups . Computational methods like DFT or molecular dynamics simulations provide complementary insights into electronic properties .

Q. What are the primary challenges in achieving high purity during purification?

  • Methodology : Column chromatography (silica or reverse-phase) is critical for isolating the target compound from byproducts. Recrystallization in polar solvents (e.g., ethanol/water mixtures) may enhance purity. Impurities often arise from incomplete substitution reactions (e.g., chloromethyl intermediates) or residual catalysts, necessitating rigorous washing steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology : Discrepancies may stem from assay conditions (e.g., cell line variability, concentration ranges). To address this:

  • Perform dose-response curves across multiple models (e.g., cancer vs. infectious disease).
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Cross-reference with structurally analogous compounds (e.g., trifluoromethoxy or methylisoxazole derivatives) to identify structure-activity relationships (SAR) .

Q. What experimental strategies are recommended for elucidating the mechanism of action of this sulfonamide derivative?

  • Methodology :

  • Enzyme inhibition assays : Test against kinases or proteases linked to imidazo-pyrazole pharmacology .
  • Cellular thermal shift assays (CETSA) : Identify direct protein targets by measuring thermal stabilization upon binding .
  • Transcriptomic profiling : RNA-seq or qPCR arrays can reveal downstream pathway modulation (e.g., apoptosis, inflammation) .

Q. How can the reactivity of the chloromethyl and sulfonamide groups be leveraged for further chemical modifications?

  • Methodology :

  • Nucleophilic substitution : Replace the chlorine atom with sodium sulfinates or amines under controlled pH .
  • Sulfonamide functionalization : Use coupling reagents (e.g., EDC/HOBt) to attach fluorophores or biotin tags for imaging or pull-down assays .
  • Metal-catalyzed cross-couplings : Suzuki-Miyaura reactions with aryl boronic acids to diversify the benzenesulfonamide moiety .

Q. What computational tools are most effective for predicting off-target interactions?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB).
  • Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bonds with the sulfonamide group) .
  • ADMET prediction : SwissADME or ADMETlab2.0 assess toxicity risks and pharmacokinetic properties .

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